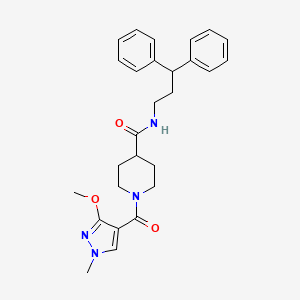

N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O3/c1-30-19-24(26(29-30)34-2)27(33)31-17-14-22(15-18-31)25(32)28-16-13-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-18H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCIVLFGMGOUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 480.63 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and a diphenylpropyl side chain, which contribute to its biological properties.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C29H36N4O3 |

| Molecular Weight | 480.63 g/mol |

| LogP | 6.782 |

| PSA | 171.22 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

In one study, compounds similar to this compound exhibited apoptosis-inducing activities and enhanced caspase-3 activity at concentrations as low as 1 μM. This suggests that the compound may disrupt microtubule assembly and induce cell cycle arrest in the G2/M phase at higher concentrations (2.5 μM to 10 μM) .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Microtubule Destabilization : The compound may inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.

- Apoptosis Induction : Enhanced caspase activity indicates that the compound activates apoptotic pathways in cancer cells.

- Targeting Specific Proteins : Compounds with similar structures have been shown to inhibit various cancer-related targets such as topoisomerase II and EGFR .

Anti-inflammatory Activity

Beyond its anticancer properties, there is evidence suggesting that pyrazole derivatives can exhibit anti-inflammatory effects. For example, some studies indicate that they may act as COX-2 inhibitors, which could be beneficial in treating inflammatory diseases .

Study 1: Anticancer Activity in MDA-MB-231 Cells

A study focused on the effects of compounds related to this compound on MDA-MB-231 breast cancer cells demonstrated significant morphological changes indicative of apoptosis at concentrations of 1 μM. The study also reported increased caspase-3 activity by 33% to 57% at higher concentrations .

Study 2: In Silico Studies

In silico modeling has predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics. This is crucial for its potential therapeutic application .

Comparison with Similar Compounds

Piperidine-4-Carboxamide Derivatives with Modified Acyl Groups

N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide ():

- Key difference : Replaces the pyrazole-carbonyl group with a methylsulfonylphenyl-acetamide.

- Activity : Log(1/IC50) = 0.904 for CCR5 inhibition.

- Modification impact : Substituting the acyl group with a 2-hydroxyguanidine core (compound 4n) improved activity to log(1/IC50) = 1.698, highlighting the importance of hydrogen-bonding motifs .

1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide ():

Piperidine-4-Carboxamides with Heteroaromatic Substituents

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Key difference: Fluorobenzyl and naphthyl groups replace diphenylpropyl and pyrazole moieties. Application: Identified as a SARS-CoV-2 entry inhibitor.

Oxazole-linked derivatives ():

- Example : 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide.

- Activity : Yield = 57–61%; purity >99.8%.

- Impact : The oxazole’s rigidity and chloro substituent may enhance metabolic stability compared to the pyrazole’s methoxy group, which could increase solubility .

Modifications in the Amide Side Chain

- N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide ():

Physicochemical and Pharmacokinetic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.